Cas no 126592-77-6 (N-(p-nitrobenzoyl)indole-3-carboxaldehyde)

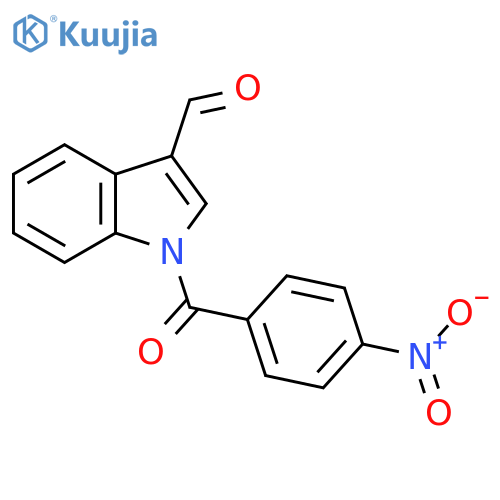

126592-77-6 structure

商品名:N-(p-nitrobenzoyl)indole-3-carboxaldehyde

CAS番号:126592-77-6

MF:C16H10N2O4

メガワット:294.261603832245

CID:3034181

N-(p-nitrobenzoyl)indole-3-carboxaldehyde 化学的及び物理的性質

名前と識別子

-

- N-(p-nitrobenzoyl)indole-3-carboxaldehyde

- 1-(4-Nitro-benzoyl)-1H-indole-3-carbaldehyde

- 1H-Indole-3-carboxaldehyde, 1-(4-nitrobenzoyl)-

-

- インチ: 1S/C16H10N2O4/c19-10-12-9-17(15-4-2-1-3-14(12)15)16(20)11-5-7-13(8-6-11)18(21)22/h1-10H

- InChIKey: NYFTXUZGBLOIKD-UHFFFAOYSA-N

- ほほえんだ: N1(C(=O)C2=CC=C([N+]([O-])=O)C=C2)C2=C(C=CC=C2)C(C=O)=C1

N-(p-nitrobenzoyl)indole-3-carboxaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM262245-1g |

1-(4-Nitrobenzoyl)-1H-indole-3-carbaldehyde |

126592-77-6 | 95%+ | 1g |

$485 | 2024-08-02 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD608916-1g |

1-(4-Nitrobenzoyl)-1H-indole-3-carbaldehyde |

126592-77-6 | 97% | 1g |

¥3367.0 | 2023-04-03 | |

| Chemenu | CM262245-10g |

1-(4-Nitrobenzoyl)-1H-indole-3-carbaldehyde |

126592-77-6 | 95%+ | 10g |

$1459 | 2021-08-18 | |

| Chemenu | CM262245-1g |

1-(4-Nitrobenzoyl)-1H-indole-3-carbaldehyde |

126592-77-6 | 95%+ | 1g |

$458 | 2021-08-18 | |

| Chemenu | CM262245-5g |

1-(4-Nitrobenzoyl)-1H-indole-3-carbaldehyde |

126592-77-6 | 95%+ | 5g |

$1043 | 2021-08-18 |

N-(p-nitrobenzoyl)indole-3-carboxaldehyde 関連文献

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

-

Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909

-

Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768

-

Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531

-

Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842

126592-77-6 (N-(p-nitrobenzoyl)indole-3-carboxaldehyde) 関連製品

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量